1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde
Overview
Description
1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H10N2OS and its molecular weight is 206.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that thiophene-based analogs and pyrazole derivatives have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It is known that pyrazole derivatives have diverse functionality and stereochemical complexity in a five-membered ring structure . This allows them to interact with various biological targets, leading to a wide range of physiological and pharmacological activities .
Biochemical Pathways
Molecules with the thiophene ring system are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that the compound may interact with multiple biochemical pathways.
Result of Action
It is known that some pyrazole derivatives have shown inhibitory effects on cell growth , suggesting that this compound may have similar effects.
Action Environment
It is known that the synthesis of thiophene derivatives can be influenced by various factors, including the choice of solvent and reaction conditions .
Biochemical Analysis
Biochemical Properties
1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, potentially acting as an inhibitor or activator. For instance, the aldehyde group can form Schiff bases with amino groups in proteins, altering their function. Additionally, the thiophene ring may engage in π-π interactions with aromatic amino acids in enzyme active sites, influencing enzyme activity .
Cellular Effects
This compound affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins, leading to changes in downstream gene expression. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules via its aldehyde group, forming covalent adducts with nucleophilic residues in proteins. This binding can inhibit or activate enzymes, depending on the nature of the interaction. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade in the presence of light or heat. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can undergo oxidation, reduction, or conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s activity and toxicity, as well as its overall pharmacokinetic profile.
Properties
IUPAC Name |
2-ethyl-5-thiophen-3-ylpyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-12-9(6-13)5-10(11-12)8-3-4-14-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJIAYVYNIEZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CSC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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